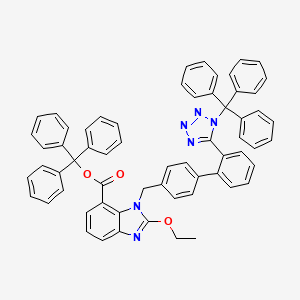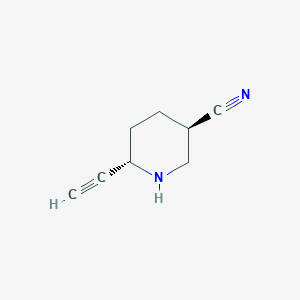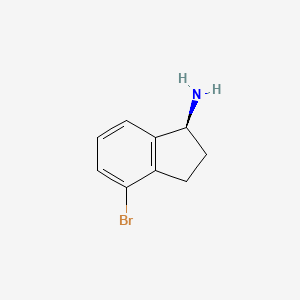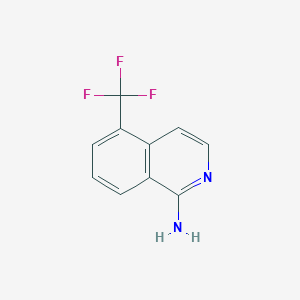
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is a coordination compound with the molecular formula C28H44NiPS4 This compound is known for its unique structure, where the nickel (III) ion is coordinated with two benzene-1,2-dithiolato ligands and a tetra-n-butylphosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX typically involves the reaction of nickel salts with benzene-1,2-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this complex include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state species.
Applications De Recherche Scientifique
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is explored for its use in materials science, particularly in the development of conductive materials and sensors.
Mécanisme D'action
The mechanism by which TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX exerts its effects is primarily through its ability to undergo redox reactions The nickel center can alternate between different oxidation states, facilitating electron transfer processes
Comparaison Avec Des Composés Similaires
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (II) COMPLEX: Similar structure but with nickel in the +2 oxidation state.
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)COPPER (III) COMPLEX:
Uniqueness
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is unique due to its specific coordination environment and the redox flexibility of the nickel center. This makes it particularly valuable in catalytic applications and in studies of electron transfer processes.
Propriétés
Numéro CAS |
112527-20-5 |
|---|---|
Formule moléculaire |
C28H44NiPS4 |
Poids moléculaire |
598.58 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)


